molecular formula C27H36N4O5S B066304 MK-677(Ibutamoren) CAS No. 159634-47-6

MK-677(Ibutamoren)

Cat. No. B066304
M. Wt: 528.7 g/mol
InChI Key: UMUPQWIGCOZEOY-JOCHJYFZSA-N
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Description

Synthesis Analysis

The synthesis of MK-677 has been detailed in various studies, highlighting its complex chemical composition and the steps required to achieve its potent growth hormone-releasing effects. An improved synthesis route utilizing the Fischer indole/reduction strategy was described, optimizing the preparation of key intermediates and achieving a more efficient synthesis process (Qi et al., 2012).

Molecular Structure Analysis

The molecular structure of MK-677 is characterized by a spiroindoline-based core, essential for its activity as a growth hormone secretagogue. The structure's complexity and the specific functional groups contribute to its ability to interact with the ghrelin receptor, mimicking the action of ghrelin and promoting the secretion of growth hormone.

Chemical Reactions and Properties

MK-677 undergoes various chemical reactions in biological systems, leading to the production of metabolites. Studies have identified numerous metabolites resulting from the oxidation of MK-677, including hydroxylated metabolites, and the dissociation of side chains, demonstrating the compound's extensive metabolism in the body (Philip et al., 2022).

Scientific Research Applications

  • Detection in Biological Samples : Dmitrieva et al. (2018) developed a method to detect MK-677 in urine. This is crucial in anti-doping efforts in sports (Dmitrieva et al., 2018).

  • Use in Sports Doping and Equine Studies : Viljanto et al. (2022) and Cutler et al. (2022) studied the detection of MK-677 in equine hair and its metabolism in horses, respectively. These studies highlight the potential abuse of MK-677 in sports, including horse racing (Viljanto et al., 2022) (Cutler et al., 2022).

  • Characterization of Metabolites in Horses : Philip et al. (2022) identified 22 metabolites of MK-677 in horses, providing insight into its transformation in the body and aiding in doping detection (Philip et al., 2022).

  • Pediatric Growth Hormone Deficiency (PGHD) : Studies by Bright et al. (2022) and Codner et al. (2001) explored the use of MK-677 in treating PGHD. Bright et al. found it effective in eliciting growth hormone (GH) responses, while Codner et al. observed increases in GH, IGF-I, and IGFBP-3 levels in children with GH deficiency (Bright et al., 2022) (Codner et al., 2001).

  • Alzheimer's Disease : Sevigny et al. (2008) investigated whether MK-677 could slow Alzheimer's disease progression. However, despite increasing serum IGF-1 levels, it was ineffective in slowing symptom progression (Sevigny et al., 2008).

  • Effects on Body Composition in Older Adults : Nass et al. (2008) studied MK-677's effects on body composition and clinical outcomes in older adults. They found that it increased GH levels and had various effects on body composition (Nass et al., 2008).

  • Diet-induced Catabolism : Murphy et al. (1998) demonstrated that MK-677 can reverse diet-induced protein catabolism, suggesting potential therapeutic use in catabolic patients (Murphy et al., 1998).

  • Treatment of Obese Subjects : Svensson et al. (1998) found that MK-677 treatment in obese males increased GH secretion, fat-free mass, and energy expenditure (Svensson et al., 1998).

  • Combination Therapy for Osteoporosis : Murphy et al. (2001) explored the combined effects of MK-677 and alendronate on bone turnover and density in postmenopausal osteoporotic women (Murphy et al., 2001).

  • Synthesis of MK-677 : Maligres et al. (1997) described the synthesis of MK-677, providing insights into its chemical production (Maligres et al., 1997).

Future Directions

MK-677 was designed to be administered to patients suffering from either a growth hormone deficiency or muscle wastage . As a remedy, MK-677 will increase the secretion of growth hormone from the pituitary gland, and as a result of the increased growth hormone levels, IGF-1 levels will increase . It is currently in clinical trials and has successfully passed numerous human trials . Future studies may reveal that doses as high as 50 mg provide additional benefits .

properties

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPQWIGCOZEOY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166700
Record name Ibutamoren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibutamoren

CAS RN

159634-47-6
Record name Ibutamoren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159634-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutamoren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibutamoren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159634-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name IBUTAMOREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
JJ Sevigny, JM Ryan, CH Van Dyck, Y Peng, CR Lines… - Neurology, 2008 - AAN Enterprises
Background: In animals, insulin-like growth factor-1 (IGF-1) increases clearance of β-amyloid, a pathologic hallmark of Alzheimer disease (AD), from the CNS. Serum IGF-1 level …
Number of citations: 96 n.neurology.org
IJ Zotarelli Filho - Authorea Preprints, 2020 - authorea.com
Introduction: The number of disabilities due to age is expected to double by 2060. In this scenario, the development of sarcopenia is an important risk factor for the development of frailty, …
Number of citations: 0 www.authorea.com
SJ Yoon, SL Gianturco, LL Pavlech, KD Storm… - 2021 - archive.hshsl.umaryland.edu
This report was created to assist the Food and Drug Administration (FDA) in their evaluation of the use of ibutamoren mesylate (also known as MK-0677 or MK-677)(UNII code: …
Number of citations: 0 archive.hshsl.umaryland.edu
F Loss - elvbio.com
MK 677, also known as Ibutamoren or Nutrobal, is an orally active, non-peptide human growth hormone secretagogue with a 24-hour half-life. MK 677 has a mechanism of action by …
Number of citations: 0 elvbio.com
K Stojkovski - psucollegian.com
… Where to Buy MK-677 Ibutamoren? Buying MK-677 Ibutamoren can be a bit tricky due to its status in many countries. It's often sold for research purposes rather than human consumption…
Number of citations: 0 www.psucollegian.com
B Shahbabu, A Dasgupta… - … of Clinical and …, 2016 - JCDR Research & Publications …
Number of citations: 0
C Cart
Number of citations: 0
EE Garcia, C Kimura, AC Martins, GO Rocha… - Brazilian Archives of …, 1999 - Tecpar
Number of citations: 0
S Mk - Permeability properties of plastics and elastomers
Number of citations: 1
SM Lee, MH Hong, HY Chung, M Moon - European …, 2017 - Elsevier
Number of citations: 0

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